

# Fura-PE3 in Drug Discovery and Screening: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Fura-PE3**, a fluorescent calcium indicator, and its application in drug discovery and high-throughput screening (HTS). **Fura-PE3** offers significant advantages over its predecessor, Fura-2, primarily its enhanced intracellular retention, making it a robust tool for studying calcium signaling pathways, particularly in the context of G-protein coupled receptors (GPCRs), a major class of drug targets.

## Introduction to Fura-PE3: A Superior Calcium Indicator

Intracellular calcium (Ca<sup>2+</sup>) is a ubiquitous second messenger involved in a myriad of cellular processes, making it a critical parameter to monitor in drug discovery.[1][2] Fluorescent indicators are essential tools for measuring changes in intracellular Ca<sup>2+</sup> concentration.[1] **Fura-PE3**, also known as Fura-2 LR (Leakage Resistant), is a ratiometric calcium indicator that addresses a key limitation of the widely used Fura-2: its propensity to leak from the cytoplasm. [3][4][5] This leakage can lead to a decrease in signal and an increase in background fluorescence, compromising the accuracy and reliability of screening assays.[6] **Fura-PE3** is structurally designed to be better retained within the cell, providing a more stable and prolonged signal, which is crucial for HTS applications.[4][5]

Like Fura-2, **Fura-PE3** is a dual-excitation ratiometric dye.[7][8] Upon binding to Ca<sup>2+</sup>, its fluorescence excitation maximum shifts from approximately 364 nm to 335 nm, while the



emission maximum remains around 495-502 nm.[3][4] The ratio of fluorescence emission at these two excitation wavelengths is directly proportional to the intracellular calcium concentration, a method that minimizes variability from uneven dye loading, photobleaching, and cell number.[9][10]

## **Core Properties and Quantitative Data**

The utility of **Fura-PE3** in drug discovery is underpinned by its specific chemical and spectral properties. Below is a summary of its key quantitative data, compared with other common calcium indicators.

Property	Fura-PE3 / Fura-2 LR	Fura-2	Fluo-8	Rhod-4
Molecular Weight (AM ester)	~1258 g/mol [4]	~1001 g/mol	~1000 g/mol [4]	~1100 g/mol
Excitation Max (Ca <sup>2+</sup> -bound)	~335 nm[3][4]	~335 nm[1]	~490 nm[4]	~530 nm[4]
Excitation Max (Ca <sup>2+</sup> -free)	~364 nm[3]	~363 nm[1]	~490 nm[4]	~530 nm[4]
Emission Max	~495-502 nm[3] [4]	~510 nm[1]	~514 nm[4]	~555 nm[4]
Dissociation Constant (Kd) for Ca <sup>2+</sup>	~250 nM[4]	~145 nM	~389 nM[4]	~525 nM[4]
Key Advantage	Leakage Resistant[4][5]	Ratiometric[10]	High Brightness, No-Wash[4]	Red Wavelength[4]

## Signaling Pathway: GPCR-Mediated Calcium Mobilization

A primary application of **Fura-PE3** in drug discovery is the screening of compounds that modulate GPCRs, particularly those coupled to the  $G\alpha q$  signaling pathway.[11][12] Activation of

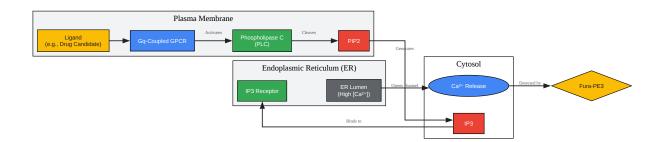




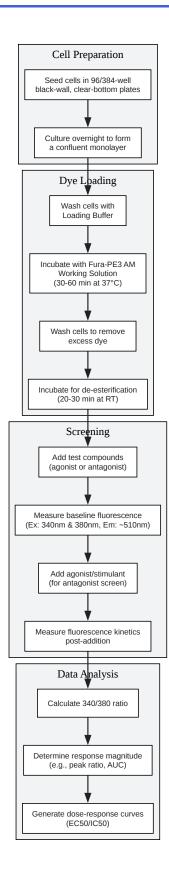


these receptors leads to a transient increase in intracellular calcium, which can be robustly measured using **Fura-PE3**.

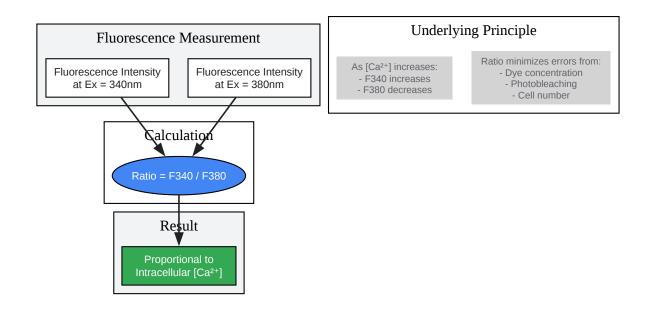












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